![molecular formula C18H15N3O5S2 B2926167 (Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide CAS No. 896358-88-6](/img/structure/B2926167.png)
(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide
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Description
(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H15N3O5S2 and its molecular weight is 417.45. The purity is usually 95%.
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Biological Activity
(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. Its unique chemical structure suggests potential therapeutic applications, particularly in oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₁₅N₃O₅S₂
- Molecular Weight : 417.5 g/mol
- CAS Number : 896358-88-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical metabolic pathways. The compound's mechanism involves:
- Enzyme Inhibition : Binding to active sites of enzymes, disrupting metabolic processes essential for cell survival.
- Signal Transduction Modulation : Interacting with cell membrane receptors to influence cellular functions such as proliferation and apoptosis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Notable findings include:
- Cell Proliferation Inhibition : The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The MTT assay indicated a dose-dependent response, with effective concentrations leading to reduced viability in treated cells .
Concentration (μM) | A431 Cell Viability (%) | A549 Cell Viability (%) |
---|---|---|
1 | 80 | 75 |
2 | 60 | 55 |
4 | 40 | 30 |
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound led to increased apoptosis in cancer cells, characterized by elevated levels of cleaved caspases and annexin V positivity .
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown promising antimicrobial activity against various pathogens. Studies indicate:
- Inhibition of Bacterial Growth : The compound effectively inhibited the growth of multiple bacterial strains, suggesting potential as an antibacterial agent.
Case Studies
- Study on Anti-tumor Activity : A recent study evaluated the effects of modified benzothiazole derivatives on cancer cell lines. The findings indicated that compounds similar to this compound exhibited significant anti-tumor activity by promoting apoptosis and inhibiting cell migration .
- Inflammatory Response Modulation : Another investigation assessed the impact of this compound on inflammatory markers such as IL-6 and TNF-α in macrophage models, demonstrating a reduction in these pro-inflammatory cytokines upon treatment .
Properties
IUPAC Name |
4-methylsulfonyl-N-(6-nitro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c1-3-10-20-15-9-6-13(21(23)24)11-16(15)27-18(20)19-17(22)12-4-7-14(8-5-12)28(2,25)26/h3-9,11H,1,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJYFENESMNTGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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